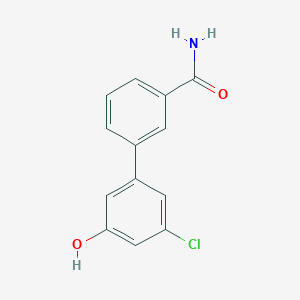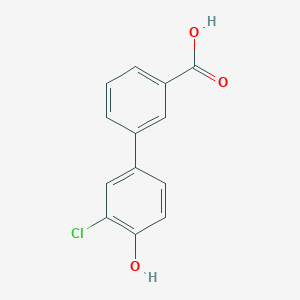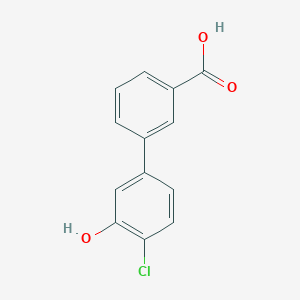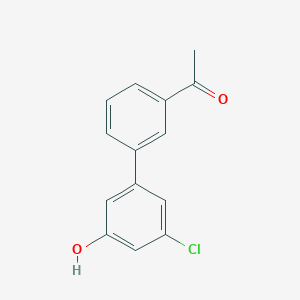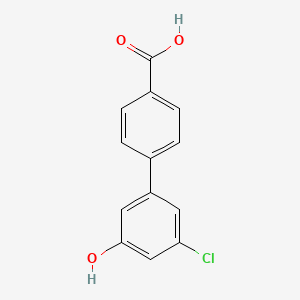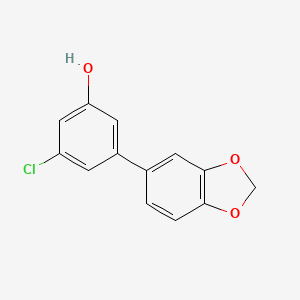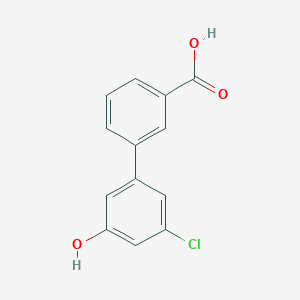
5-(3-Ethoxyphenyl)-2-chlorophenol, 95%
Vue d'ensemble
Description
5-(3-Ethoxyphenyl)-2-chlorophenol, 95% (5-EPCP-95) is a phenolic compound that has been used in various scientific research applications due to its ability to act as a nucleophile and electrophile. It has a wide range of applications, including synthesis of other compounds, biochemical and physiological studies, and lab experiments.
Applications De Recherche Scientifique
5-(3-Ethoxyphenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-methoxyphenol and 2-methoxy-5-chlorophenol. It has also been used in biochemical and physiological studies, such as studies of the effects of chlorinated phenols on the immune system. In addition, it has been used in lab experiments to study the properties of various compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxyphenyl)-2-chlorophenol, 95% is based on its ability to act as a nucleophile and electrophile. As a nucleophile, it can react with other molecules, such as 2-chlorophenol, to form new compounds. As an electrophile, it can be attacked by other molecules, such as 3-ethoxyphenol, to form new compounds. This mechanism of action allows 5-(3-Ethoxyphenyl)-2-chlorophenol, 95% to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
5-(3-Ethoxyphenyl)-2-chlorophenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have an effect on the immune system, although the exact mechanism of action is still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Ethoxyphenyl)-2-chlorophenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it has a wide range of applications and can be used in a variety of scientific research applications. However, there are some limitations to its use in lab experiments. It is a highly reactive compound and can be toxic in large doses. It also has a relatively short shelf life and must be stored properly to maintain its effectiveness.
Orientations Futures
There are several potential future directions for research on 5-(3-Ethoxyphenyl)-2-chlorophenol, 95%. Further studies could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, research could be conducted to explore the potential for using 5-(3-Ethoxyphenyl)-2-chlorophenol, 95% in the synthesis of other compounds. Finally, more studies could be conducted to investigate the safety and efficacy of the compound in various lab experiments.
Méthodes De Synthèse
5-(3-Ethoxyphenyl)-2-chlorophenol, 95% is synthesized by reacting 3-ethoxyphenol with 2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic aromatic substitution, in which the 3-ethoxyphenol acts as a nucleophile and the 2-chlorophenol acts as an electrophile. The reaction is typically carried out at room temperature, and yields a 95% pure product.
Propriétés
IUPAC Name |
2-chloro-5-(3-ethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-13(15)14(16)9-11/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXWDTUNURNRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685972 | |
| Record name | 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethoxyphenyl)-2-chlorophenol | |
CAS RN |
1261956-41-5 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4-chloro-3′-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




